benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a bromine atom at the 4-position and a benzyl ester group at the 1-position of the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,3,6-tetrahydropyridine, which can be obtained through the reduction of pyridine derivatives.
Bromination: The 4-position of the tetrahydropyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Esterification: The final step involves the esterification of the 1-position with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding tetrahydropyridine derivative without the bromine atom.
Oxidation Reactions: Oxidation of the tetrahydropyridine ring can lead to the formation of pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Tetrahydropyridine derivatives.
Oxidation: Pyridine derivatives.
Scientific Research Applications
Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of tetrahydropyridine derivatives, including their anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Lacks the bromine atom and ester group, resulting in different chemical properties and biological activities.
2,3,4,5-Tetrahydropyridine: Another isomer with distinct structural and functional characteristics.
1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine: Similar structure but without the carboxylate group.
Uniqueness
Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of both the bromine atom and the benzyl ester group, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1651180-56-1 |
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Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
benzyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,7-10H2 |
InChI Key |
IKOCDPLTLLAFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1Br)C(=O)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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